CC-8490 -

CC-8490

Catalog Number: EVT-1535794
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A benzopyran with potential antineoplastic activity. CC-8490 acts as a selective estrogen receptor modulator (SERM), inhibiting the proliferation of estrogen-sensitive breast cancer cells. This agent also inhibits growth and induces apoptosis of glioblastoma cells via a mechanism independent of estrogen receptor-related mechanisms.
Synthesis Analysis

Methods

The synthesis of CC-8490 involves several key steps typical for phosphorothioate oligonucleotides. The primary method used for its synthesis is solid-phase synthesis, which allows for the sequential addition of nucleotides to form the desired oligonucleotide chain.

Technical Details

  1. Phosphorothioate Modification: The incorporation of phosphorothioate linkages enhances the stability of the oligonucleotide against nucleolytic degradation.
  2. Purification Techniques: Post-synthesis purification often includes high-performance liquid chromatography (HPLC) to ensure the removal of unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

CC-8490 has a specific molecular structure characterized by its sequence of nucleotides and the presence of phosphorothioate linkages. The chemical formula for CC-8490 is not explicitly stated in the sources but typically follows the general formula for antisense oligonucleotides.

Data

The molecular weight and specific structural details can be derived from its nucleotide composition, which is designed to specifically bind to clusterin mRNA, thereby inhibiting its translation into protein.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving CC-8490 is its hybridization with clusterin mRNA. This interaction leads to the degradation of the mRNA through RNase H-mediated mechanisms, effectively reducing clusterin protein levels within the cell.

Technical Details

  1. Hybridization: The binding affinity between CC-8490 and its target mRNA is influenced by factors such as temperature, ionic strength, and sequence complementarity.
  2. Degradation Mechanism: Once bound, RNase H recognizes the RNA strand of the RNA-DNA duplex formed and cleaves it, leading to reduced expression of clusterin.
Mechanism of Action

CC-8490 operates through a targeted mechanism that inhibits clusterin expression. By binding to clusterin mRNA, it prevents translation into protein, thereby reducing levels of this protein that contribute to cancer cell survival and resistance to chemotherapy.

Process

  1. Target Binding: CC-8490 binds specifically to clusterin mRNA.
  2. mRNA Degradation: The binding triggers RNase H activity, leading to degradation of the mRNA.
  3. Reduced Protein Levels: This results in decreased synthesis of clusterin, which is associated with enhanced sensitivity of cancer cells to treatment .

Data

Clinical trials have demonstrated that patients treated with CC-8490 exhibit reduced levels of clusterin in their tumors, correlating with improved therapeutic responses.

Physical and Chemical Properties Analysis

Physical Properties

CC-8490 is typically presented as a white to off-white powder. Its solubility characteristics are crucial for its administration and effectiveness in biological systems.

Chemical Properties

  1. Stability: The phosphorothioate backbone provides enhanced stability against enzymatic degradation.
  2. Melting Point: Specific melting point data may vary but is generally indicative of its solid-state properties.

Relevant analyses include:

  • Nuclear Magnetic Resonance (NMR): Used for structural confirmation.
  • Mass Spectrometry: Employed for molecular weight determination and purity assessment.
Applications

CC-8490 is primarily explored for its applications in oncology:

  1. Cancer Treatment: It has shown potential in treating various types of cancer by targeting mechanisms that confer resistance to therapy.
  2. Clinical Trials: Ongoing clinical trials are assessing its efficacy in combination with other therapeutic agents for enhanced anti-cancer effects .
Introduction to CC-8490

CC-8490, also known as custirsen or OGX-011, represents a second-generation antisense oligonucleotide (ASO) therapeutic agent developed for cancer treatment. This compound specifically targets clusterin (CLU), a cytoprotective chaperone protein overexpressed in multiple cancer types and implicated in treatment resistance. Its development reflects a strategic shift toward molecularly targeted therapies designed to disrupt specific survival mechanisms in cancer cells rather than broadly cytotoxic approaches [1] [2].

Historical Context of CC-8490 Development

CC-8490 emerged from a collaboration between OncoGenex Pharmaceuticals Inc. and Isis Pharmaceuticals (now Ionis Pharmaceuticals), leveraging Isis’s expertise in antisense technology. In 2009, OncoGenex and Teva Pharmaceutical Industries Ltd. established a significant co-development and commercialization agreement to accelerate clinical progression [1]. Early preclinical work demonstrated that clusterin inhibition sensitized cancer cells to conventional therapies, prompting rapid translational development.

Phase I trials established the compound’s safety profile and biological activity. A pivotal dose-escalation study (NCT00004060) across six cohorts (40 mg to 640 mg) identified 640 mg as the biologically optimal dose, achieving maximal suppression of serum clusterin levels and inducing apoptosis in prostate cancer specimens [1] [2]. Subsequent Phase II trials focused on combination regimens with docetaxel in metastatic castration-resistant prostate cancer (mCRPC) and with cabazitaxel in non-small cell lung cancer (NSCLC), showing preliminary promise in extending survival.

The SYNERGY Phase III trial (NCT01188187), however, revealed a major setback. Combining CC-8490 with first-line docetaxel/prednisone in mCRPC patients showed no statistically significant improvement in overall survival compared to chemotherapy alone (median OS: 23.4 vs. 22.2 months; HR=0.93, p=0.415) [1] [2]. Despite this, exploratory analyses suggested potential benefits in high-risk subgroups with poor prognostic features, prompting further biomarker-driven investigations.

Table 1: Key Developmental Milestones for CC-8490

YearPhaseKey EventClinical Outcome
1999-2005PreclinicalIdentification of clusterin as therapeutic targetValidation in prostate, lung, and breast cancer models
2009AgreementOncoGenex/Teva partnershipAccelerated global clinical development
2001-2010Phase IDose escalation (40–640 mg)640 mg established as biologically active dose
2010-2014Phase III (SYNERGY)mCRPC with docetaxel/prednisoneNo OS benefit (HR=0.93, p=0.415)
2017Phase III (AFFINITY)mCRPC with cabazitaxelNo survival benefit vs. placebo

Molecular Classification and Pharmacological Profile

Molecular Structure

CC-8490 is a 20-nucleotide phosphorothioate antisense oligonucleotide with the sequence 5’-CAGCAGCAGAGTCTTCATCAT-3’. Its second-generation design incorporates 2’-methoxyethyl (2’-MOE) modifications at the 5' and 3' termini, enhancing:

  • Binding Affinity: Increased hybridization strength to clusterin mRNA via improved RNA heteroduplex stability [1].
  • Nuclease Resistance: Sulfur substitution in the phosphorothioate backbone reduces enzymatic degradation [1].
  • Tissue Half-Life: Extended to ~7 days, enabling weekly dosing regimens [1] [2].

Mechanism of Action

CC-8490 binds the translation initiation site of exon II within the clusterin mRNA transcript. This binding forms a heteroduplex complex that recruits RNase H, leading to mRNA degradation and subsequent reduction in clusterin protein synthesis. Clusterin, an ATP-independent extracellular chaperone, confers treatment resistance via:

  • Inhibition of Bax-mediated apoptosis by stabilizing Ku70-Bax complexes [1].
  • Activation of pro-survival NF-κB, ERK, and AKT signaling pathways [1].
  • Promotion of epithelial-mesenchymal transition (EMT), facilitating metastasis [4].

Pharmacokinetics

A population meta-analysis of 631 subjects across seven trials characterized CC-8490’s pharmacokinetics using a three-compartment model:

  • Central Compartment: Rapid distribution (blood/plasma).
  • Peripheral Compartments: Slower tissue distribution.
  • First-Order Elimination: Proportional to plasma concentration.Key parameters for a representative 66-year-old patient included a clearance rate of 2.54 L/h and a volume of distribution of 98.8 L in the central compartment [1].

Table 2: Molecular and Pharmacological Attributes of CC-8490

AttributeDescriptionFunctional Impact
Chemical Class2’-MOE phosphorothioate ASOEnhanced stability and target affinity
Target mRNAClusterin (exon II initiation site)Disruption of cytoprotective protein synthesis
Elimination Half-life~7 daysSustained target suppression
MetabolismNuclease-mediated catabolismMinimal hepatic involvement
Key Resistance MechanismsUpregulated EMT and NF-κB pathwaysReduced efficacy in mesenchymal-like cancers

Significance in Targeted Cancer Therapeutics

CC-8490 exemplifies the challenges and opportunities in molecular oncology therapeutics. Its development highlighted clusterin as a biologically relevant target, particularly in cancers with:

  • Stress-Adaptive Phenotypes: Clusterin upregulation occurs in prostate, breast, NSCLC, and ovarian cancers exposed to chemotherapy, radiation, or hormone deprivation [1] [4].
  • Aggressive Subtypes: Basal-like triple-negative breast cancers (TNBCs) and mesenchymal glioblastomas exhibit elevated clusterin, correlating with poor prognosis [4] [7].

Despite clinical setbacks in unselected populations, CC-8490 underscored critical insights for future drug development:

  • Biomarker-Driven Patient Selection: Retrospective analyses of the SYNERGY trial suggested enhanced efficacy in mCRPC patients with poor prognostic features (e.g., high lactate dehydrogenase, visceral metastases). This aligns with broader precision oncology principles where targeting specific molecular dependencies optimizes therapeutic impact [1] [8].
  • Rational Combination Strategies: Preclinical data support synergistic activity between CC-8490 and DNA-damaging agents (e.g., platinum drugs) or anti-androgens. Clusterin inhibition potentially reverses therapeutic resistance by disabling stress-response pathways [1] [9].
  • Lessons in Drug Resistance: Tumor heterogeneity and compensatory activation of EMT or survival pathways (e.g., AKT) limit single-agent efficacy. Next-generation approaches advocate polypharmacology—simultaneously targeting multiple hallmarks of cancer [3] [9].

Table 3: CC-8490 in Context of Molecular Cancer Subtypes

Cancer TypeRelevant SubtypeClusterin RoleTherapeutic Rationale
Prostate CancerMetastatic CRPCChemo-resistance mediatorSensitization to taxanes/androgen inhibitors
Triple-Negative Breast CancerBasal-like/BL2 (Lehmann classification)Anti-apoptotic shieldCounteract EMT and stemness pathways
GlioblastomaMesenchymal subtypeRadiation resistanceEnhance DNA damage response
Non-Small Cell Lung CancerTreatment-refractory NSCLCSurvival protein overexpressionOvercome platinum resistance

Properties

Product Name

CC-8490

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

CC8490; CC 8490; CC-8490; SPC8490; SPC-8490; SPC 8490.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.